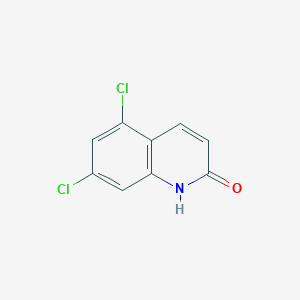

5,7-Dichloro-2-quinolone

Vue d'ensemble

Description

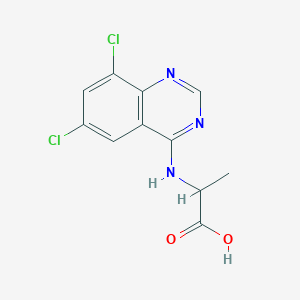

5,7-Dichloro-2-quinolone is a chemical compound with the molecular formula C9H5Cl2NO . It is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines and their derivatives have a broad spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .

Synthesis Analysis

The synthesis of quinoline derivatives like this compound often involves chemical modification of the quinoline core, which is a common approach in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring . The positions of the chlorine atoms at the 5 and 7 locations on the quinoline ring are key to its chemical properties and biological activity .

Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. For instance, they can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Applications De Recherche Scientifique

Activité antimicrobienne

5,7-Dichloro-2-quinolone: est reconnu pour ses propriétés antimicrobiennes à large spectre. Il est efficace contre une variété d'agents pathogènes en raison de sa capacité à interférer avec la gyrase de l'ADN et la topoisomérase IV, qui sont cruciales pour la réplication de l'ADN bactérien . Ce composé est particulièrement précieux dans le développement de nouveaux antibiotiques pour lutter contre les souches résistantes de bactéries.

Recherche anticancéreuse

Des recherches ont montré que les dérivés de la quinolone présentent des activités anticancéreuses prometteuses. This compound peut être utilisé pour synthétiser des composés qui ciblent les cellules cancéreuses, ce qui pourrait conduire au développement de nouveaux agents chimiothérapeutiques .

Maladie d'Alzheimer

La partie structurale de la quinolone se retrouve dans plusieurs composés qui montrent un potentiel dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. This compound pourrait servir de base pour des médicaments qui atténuent la progression de ces maladies .

Synthèse d'échafaudages pharmacologiquement actifs

En raison de sa structure chimique polyvalente, This compound est un précurseur potentiel dans la synthèse de divers échafaudages pharmacologiquement actifs. Ces échafaudages peuvent être modifiés davantage pour améliorer leur efficacité et réduire leur toxicité .

Applications antifongiques

Similaire à ses propriétés antibactériennes, This compound présente également une activité antifongique. Il peut être utilisé pour développer des agents antifongiques, en particulier pour les souches qui sont résistantes aux traitements actuels .

Médecine vétérinaire

Dans le domaine de la médecine vétérinaire, les dérivés de This compound peuvent être utilisés pour traiter les infections chez les animaux. Son efficacité à pénétrer les tissus le rend adapté au traitement des infections bactériennes à Gram positif et à Gram négatif dans les applications vétérinaires .

Mécanisme D'action

Target of Action

The primary targets of 5,7-Dichloro-2-quinolone are bacterial enzymes DNA gyrase and DNA topoisomerase IV . These enzymes are essential for bacterial viability as they are involved in the replication, transcription, and repair of bacterial DNA .

Mode of Action

This compound inhibits the activity of DNA gyrase and topoisomerase IV by stabilizing a covalent enzyme-DNA complex in which the DNA is cleaved in both strands . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by this compound affects the DNA supercoiling process, which is a part of the DNA replication and transcription pathways . This disruption leads to the cessation of these pathways, resulting in the inability of the bacteria to replicate and transcribe DNA, ultimately leading to cell death .

Pharmacokinetics

Quinolones, in general, are known for their broad-spectrum antibacterial activity, high oral bioavailability, and excellent tissue penetration . These properties contribute to their bioavailability, making them effective in treating various bacterial infections .

Result of Action

The result of the action of this compound is the death of bacterial cells. By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, which are vital processes for bacterial survival . This leads to the cessation of these processes, resulting in bacterial cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the solubility of the compound can be affected by the solvent used. It has been found that this compound is preferentially solvated by water in water-rich compositions, while in intermediate and co-solvent-rich compositions, it is preferentially solvated by DMSO . This can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

5,7-Dichloro-2-quinolone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . By stabilizing the enzyme-DNA complex, this compound prevents the re-ligation of the DNA strands, leading to the inhibition of bacterial growth and cell death . Additionally, it interacts with various proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . In eukaryotic cells, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . It can induce apoptosis in cancer cells by triggering cell cycle arrest and DNA damage . The compound’s ability to modulate gene expression and influence cellular metabolism makes it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DNA gyrase and topoisomerase IV, forming a stable complex that prevents the re-ligation of cleaved DNA strands . This binding interaction inhibits the enzymes’ activity, leading to the accumulation of DNA breaks and ultimately cell death. Additionally, this compound can interact with other biomolecules, such as proteins involved in cell signaling, to modulate their activity and influence cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of bacterial growth and consistent induction of apoptosis in cancer cells . The compound’s stability and efficacy may vary depending on the specific experimental conditions and the presence of other interacting molecules.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed to various tissues, including the liver, kidneys, and lungs . It can also cross cellular membranes and accumulate in specific compartments, such as the nucleus and mitochondria . The interactions with transporters and binding proteins play a crucial role in determining the localization and accumulation of this compound within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the mitochondria, affecting mitochondrial function and energy metabolism . The targeting signals and post-translational modifications of this compound contribute to its specific localization within subcellular compartments.

Propriétés

IUPAC Name |

5,7-dichloro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPQNDNLFIICBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652227 | |

| Record name | 5,7-Dichloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

835903-13-4 | |

| Record name | 5,7-Dichloroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

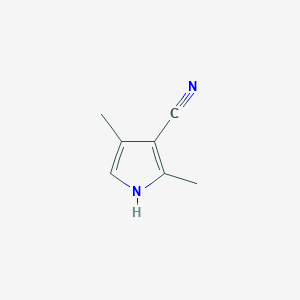

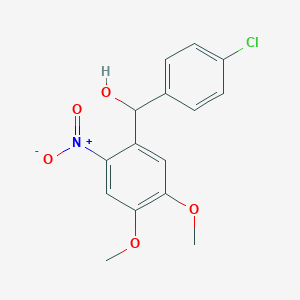

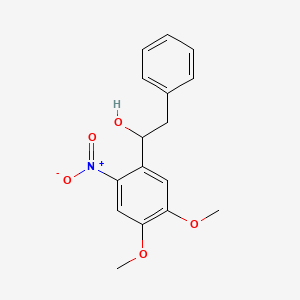

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

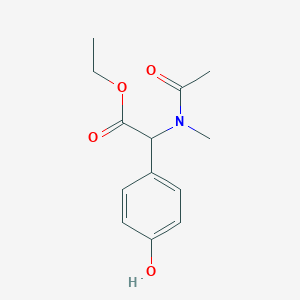

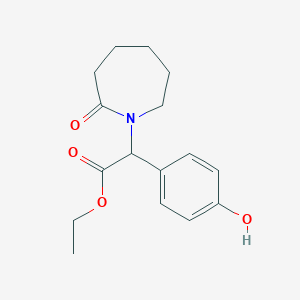

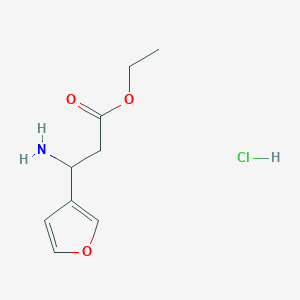

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1498233.png)